2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
- This compound belongs to a class of heterocyclic molecules with a complex structure. Let’s break it down:
- The core scaffold consists of a pyrimidine ring fused with a thieno[3,2-E]triazolo[1,5-C]pyrimidine moiety.
- The furyl group (a five-membered oxygen-containing ring) is attached to the 2-position of the thieno-triazolo-pyrimidine.
- The 4-methoxyphenoxy group is linked to the 5-position of the furyl ring.
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but researchers have explored various strategies.
- One approach involves cyclization of appropriate precursors containing the necessary functional groups.
- Industrial production methods may involve multistep syntheses, purification, and optimization for yield and scalability.
Chemical Reactions Analysis
Oxidation: The furyl and thieno-triazolo-pyrimidine rings may undergo oxidation reactions.
Reduction: Reduction of functional groups (e.g., nitro to amino) could be relevant.
Substitution: Substituents on the phenyl ring may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., kinase inhibitors, antivirals).
Biology: Study its effects on cellular processes (e.g., cell cycle regulation, apoptosis).
Chemical Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
Targets: Identify molecular targets (e.g., kinases, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Cellular Effects: Understand how it modulates cell behavior (e.g., growth inhibition, apoptosis).
Comparison with Similar Compounds
Uniqueness: Highlight features that set it apart (e.g., specific substituents, fused rings).
Similar Compounds: Explore related structures (e.g., other pyrimidine derivatives, kinase inhibitors).
Remember that while this compound shows promise, further research is needed to fully unlock its potential.
Properties
Molecular Formula |
C22H18N4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C22H18N4O3S/c1-27-13-5-7-14(8-6-13)28-11-15-9-10-17(29-15)20-24-21-19-16-3-2-4-18(16)30-22(19)23-12-26(21)25-20/h5-10,12H,2-4,11H2,1H3 |
InChI Key |
HOJAOKNXTWEWPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6 |
Origin of Product |
United States |
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